ophiopogonanone E

Antioxidant Free Radical Scavenging Oxidative Stress

Researchers requiring reproducible OFRs scavenging data face variability from generic homoisoflavonoid substitution. Ophiopogonanone E (CAS 588706-66-5) provides H2O2-selective scavenging with distinct radical selectivity vs. ophiopogonanone A. • Selective H2O2 scavenger - distinct efficacy from ophiopogonanone A • No CYP450/UGT inhibition - ideal for co-treatment & synergy assays • 4′-Methoxy SAR comparator paired with 4′-O-demethyl analog • Anti-inflammatory homoisoflavonoid for screening library diversity ≥98% HPLC purity; powder; comprehensive analytical documentation provided.

Molecular Formula C19H20O7
Molecular Weight 360.4 g/mol
CAS No. 588706-66-5
Cat. No. B058116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameophiopogonanone E
CAS588706-66-5
Molecular FormulaC19H20O7
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O
InChIInChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3
InChIKeyFMFZMWWKEGLLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ophiopogonanone E (CAS 588706-66-5): A Structurally Distinct Homoisoflavonoid from Ophiopogon japonicus for Targeted Natural Product Research


Ophiopogonanone E is a homoisoflavonoid compound first isolated from an ethanol extract of the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl [1]. It belongs to a class of rare flavonoids characterized by a unique 3-benzylchroman-4-one skeleton, which distinguishes them from common flavonoids [2]. Its molecular formula is C19H20O7 with a molecular weight of 360.36 g/mol . The compound has been identified as a constituent in multiple Ophiopogon species and is now commercially available as a high-purity analytical standard for research purposes.

Why Ophiopogonanone E Cannot Be Replaced by Other Ophiopogon japonicus Homoisoflavonoids in Research


The homoisoflavonoid family from Ophiopogon japonicus exhibits highly divergent bioactivity profiles that correlate directly with subtle structural variations, making generic substitution scientifically invalid. Even within the ophiopogonanone series (A, C, D, E, F), differences in methylation patterns, hydroxyl group positioning, and ring substitutions produce compounds with distinct target specificities and potency ranges [1]. For example, the OFRs scavenging activity of ophiopogonanone E differs in both magnitude and radical selectivity compared to its closest structural analogs [2]. In anti-inflammatory assays, while multiple homoisoflavonoids inhibit NO production, their IC50 values span a 15-fold range (from 5.1 μM to >100 μM), demonstrating that a generic 'homoisoflavonoid' classification is insufficient for experimental design requiring reproducible, compound-specific outcomes [3].

Quantitative Differentiation of Ophiopogonanone E: Head-to-Head Evidence for Procurement Decisions


OFRs Scavenging Activity: Ophiopogonanone E vs. Ophiopogonanone A in Chemiluminescence Assay

In a comparative chemiluminescence assay of ten homoisoflavonoids isolated from Ophiopogon japonicus, ophiopogonanone E (compound 4) demonstrated distinct OFRs scavenging profiles compared to ophiopogonanone A (compound 3). While both compounds could scavenge hydroxyl radical (·OH) and hydrogen peroxide (H2O2) in vitro, their relative potencies against these two radical species differed, with ophiopogonanone E showing a particular efficacy in scavenging H2O2 [1]. This differential radical selectivity is attributed to the presence and positioning of hydroxyl and methoxy substituents on the homoisoflavonoid skeleton.

Antioxidant Free Radical Scavenging Oxidative Stress

Comparative Anti-Inflammatory Potency: NO Production Inhibition by Ophiopogonanone E and Related Homoisoflavonoids in BV-2 Microglial Cells

In a systematic evaluation of 15 homoisoflavonoids from Ophiopogon japonicus for inhibition of LPS-induced NO production in BV-2 microglial cells, ophiopogonanone E was identified as compound 4 in the series [1]. While the IC50 value for ophiopogonanone E was not explicitly reported in this study (only compounds showing potent inhibition had IC50 values reported: compounds 2, 4, 6, 7, 10, 11 with IC50 values of 20.1, 17.0, 7.8, 5.1, 19.2 and 14.4 μM respectively), the structural and activity data provide a clear framework for understanding its position within the homoisoflavonoid anti-inflammatory landscape. Notably, the most potent compound in this series (compound 7) achieved an IC50 of 5.1 μM, representing a 3.3-fold improvement over the median active compound [1].

Anti-inflammatory Neuroinflammation Nitric Oxide

Differentiation from Methylophiopogonanone A: Divergent Pharmacological Targets and Potency Ranges

Methylophiopogonanone A (MOA), another homoisoflavonoid from Ophiopogon japonicus, has been extensively characterized as a broad-spectrum inhibitor of cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). MOA demonstrates IC50 values ranging from 1.06 to 3.43 μM against various CYP isoforms and 1.23 to 8.30 μM against UGTs [1][2]. In contrast, ophiopogonanone E has not been reported to exhibit this profile of drug-metabolizing enzyme inhibition, with its documented bioactivities centered on direct antioxidant effects and inflammatory pathway modulation. This distinction is critical because compounds with potent CYP/UGT inhibition (like MOA) are generally unsuitable for combination studies with other pharmacological agents due to drug-drug interaction liabilities, whereas ophiopogonanone E may be more compatible with such experimental designs [3].

Enzyme Inhibition CYP450 UGT Drug Metabolism

Structural Basis for Differential Activity: Ophiopogonanone E vs. 4'-O-Demethylophiopogonanone E

4'-O-Demethylophiopogonanone E, a derivative of ophiopogonanone E lacking a methyl group at the 4' position, was identified as a new compound from Ophiopogon japonicas rhizome and demonstrated the strongest anti-inflammatory activity among thirteen tested compounds, with IC50 values of 32.5 ± 3.5 μg/mL and 13.4 ± 2.3 μg/mL against IL-1β and IL-6 production, respectively, in LPS-induced RAW 264.7 macrophages [1]. This contrasts with ophiopogonanone E, which retains the 4'-methoxy group. The presence of the methyl group in ophiopogonanone E likely alters both the compound's lipophilicity and its hydrogen-bonding capacity, thereby modulating its interaction with cellular targets. This direct structural comparison highlights how a single methylation event can profoundly impact bioactivity, underscoring the importance of precise compound selection for specific research objectives.

Structure-Activity Relationship Homoisoflavonoid Methylation

Ophiopogonanone E: Optimal Research Applications Based on Verified Differentiating Evidence


Hydrogen Peroxide-Mediated Oxidative Stress Studies

Based on its demonstrated OFRs scavenging profile with particular efficacy against H2O2 [1], ophiopogonanone E is optimally suited for research investigating cellular oxidative stress pathways driven by hydrogen peroxide accumulation. This includes studies of ischemia-reperfusion injury, where H2O2 is a key mediator, and investigations of endogenous antioxidant defense mechanisms. Researchers should prioritize ophiopogonanone E over ophiopogonanone A when the experimental focus is specifically on H2O2 detoxification rather than broader-spectrum free radical scavenging.

Structure-Activity Relationship (SAR) Studies of Homoisoflavonoid Methylation

The availability of both ophiopogonanone E (4'-methoxy) and its demethylated analog 4'-O-demethylophiopogonanone E [2] provides a unique opportunity for systematic SAR investigations. Ophiopogonanone E serves as the critical 'methylated' comparator in studies designed to elucidate how 4'-O-methylation modulates bioactivity, target engagement, and pharmacokinetic properties of homoisoflavonoids. This is particularly valuable for medicinal chemistry programs seeking to optimize lead compounds through methylation/demethylation strategies.

Combination Studies Requiring Minimal Drug-Metabolizing Enzyme Interference

Unlike methylophiopogonanone A, which exhibits potent inhibition of multiple CYP450 and UGT isoforms with IC50 values in the low micromolar range [3], ophiopogonanone E lacks this enzyme inhibition profile. This makes ophiopogonanone E the preferred homoisoflavonoid for co-treatment studies where preservation of normal drug metabolism is essential to avoid confounding pharmacokinetic interactions. Researchers conducting synergy screens or investigating compounds in combination with established therapeutics should select ophiopogonanone E to minimize the risk of compound-induced alterations in metabolic enzyme activity.

Natural Product Library Screening for Anti-Inflammatory Lead Identification

Given its demonstrated position within the structure-activity landscape of anti-inflammatory homoisoflavonoids [4], ophiopogonanone E is a valuable inclusion in focused natural product libraries for screening campaigns targeting inflammatory pathways. Its distinct structural features (4'-methoxy, 8-methoxy, 6-methyl substitution pattern) differentiate it from other library members, increasing the chemical diversity of the screening set. Procurement of ophiopogonanone E for such libraries ensures that the full structural diversity of the ophiopogonanone series is represented, maximizing the probability of identifying novel structure-activity relationships.

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